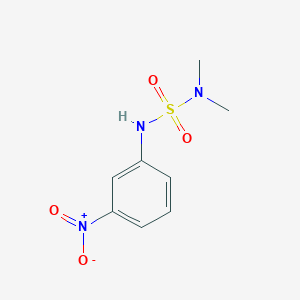

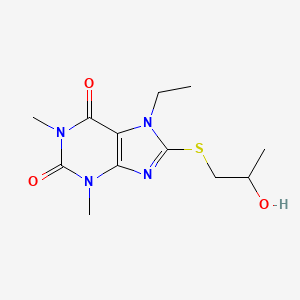

N,N-dimethyl-N'-(3-nitrophenyl)sulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-N'-(3-nitrophenyl)sulfamide (DNS) is a nitrogen-containing sulfonamide that has been used in research applications for many years. DNS is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is used in various scientific and industrial applications, such as in the production of pharmaceuticals, as a catalyst for organic reactions, and in the synthesis of organic compounds.

Scientific Research Applications

Structural Investigations

A study by Cameron, Freer, and Maltz (1981) on structural investigations of ylides, including compounds similar to N,N-dimethyl-N'-(3-nitrophenyl)sulfamide, revealed insights into their crystal structures and molecular conformations. The research highlighted the solid-state conformations and provided data on S-N and N-C(aryl) bond lengths, contributing to the understanding of the structural characteristics of such compounds (Cameron, Freer, & Maltz, 1981).

Nucleic Acid Binding Properties

Fettes et al. (2002) developed a novel synthetic route for the preparation of sulfamide- and 3′-N-sulfamate-modified dinucleosides, showcasing the potential of these modifications in nucleic acid chemistry. This research provides a foundation for understanding how modifications can influence the conformational properties and stability of nucleic acids, offering insights into therapeutic applications (Fettes, Howard, Hickman, Adah, Player, Torrence, & Micklefield, 2002).

Electrochemical Studies

The electrochemical behavior of N,N-dimethyl-, N-methyl-, and p-nitrobenzenesulfonamide was explored by Asirvatham and Hawley (1974), providing a detailed analysis of their redox properties. This study offers valuable insights into the reactivity and stability of sulfonamide compounds under electrochemical conditions (Asirvatham & Hawley, 1974).

Peptide Mimic Synthesis

Turcotte, Bouayad‐Gervais, and Lubell (2012) described the synthesis of N-aminosulfamide peptide mimics, presenting an effective method for creating peptidomimetics. This research is significant for the design and synthesis of novel compounds with potential biological activity (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

properties

IUPAC Name |

1-(dimethylsulfamoylamino)-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-10(2)16(14,15)9-7-4-3-5-8(6-7)11(12)13/h3-6,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDZHLALERRIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-N'-(3-nitrophenyl)sulfamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate](/img/structure/B2858093.png)

![2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2858100.png)

![(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid](/img/structure/B2858102.png)

![6-Benzyl-2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858104.png)

![3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2858105.png)

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2858110.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2858112.png)

![2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2858114.png)